1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one
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Overview
Description
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C10H10BrFO. It is a derivative of propiophenone, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3-fluorophenyl)propan-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are common oxidizing agents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: The corresponding alcohol, 1-(4-(hydroxymethyl)-3-fluorophenyl)propan-2-ol.
Oxidation: The corresponding carboxylic acid, 1-(4-(carboxymethyl)-3-fluorophenyl)propan-2-one.
Scientific Research Applications
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction reactions, the carbonyl group undergoes hydride transfer to form an alcohol. The molecular targets and pathways involved vary based on the specific reaction and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)propan-2-one: Lacks the fluorine substituent, making it less reactive in certain nucleophilic substitution reactions.
1-(4-(Chloromethyl)-3-fluorophenyl)propan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
1-(4-(Bromomethyl)phenyl)propan-2-one: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
Uniqueness
1-(4-(Bromomethyl)-3-fluorophenyl)propan-2-one is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric effects, influencing its reactivity and making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6H2,1H3 |
InChI Key |
LTXJLCXRABEJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)CBr)F |
Origin of Product |
United States |
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